- Preparation of azolotriazinone melanin concentrating hormone receptor-1 antagonists, World Intellectual Property Organization, , ,
Cas no 934-05-4 (Methyl 4-bromo-1H-pyrrole-2-carboxylate)
934-05-4 structure
Product Name:Methyl 4-bromo-1H-pyrrole-2-carboxylate
CAS-Nr.:934-05-4
MF:C6H6BrNO2
MW:204.021340847015
MDL:MFCD00832855
CID:40322
PubChem ID:253662060
Update Time:2024-10-26
Methyl 4-bromo-1H-pyrrole-2-carboxylate Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Methyl 4-bromo-1H-pyrrole-2-carboxylate
- METHYL 4-BROMOPYRROLE-2-CARBOXYLATE
- RARECHEM AL BF 1264
- 4-Bromo-2-(methoxycarbonyl)-1H-pyrrole
- 4-Bromo-1H-pyrrole-2-carboxylic Acid Methyl Ester
- 1H-PYRROLE-2-CARBOXYLICACID, 4-BROMO-, METHYL ESTER
- 4-Bromo-1H-pyrrole-2-carboxylic acid methyl este
- 4-Bromopyrrole-2-carboxylic Acid Methyl Ester
- Pyrrole-2-carboxylicacid, 4-bromo-, methyl ester (7CI,8CI)
- 1H-Pyrrole-2-carboxylic acid, 4-bromo-, methyl ester
- METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE
- PubChem13045
- KSC497G1P
- 4-bromo-2-methoxycarbonylpyrrole
- EBD11642
- WT1337
- RW3846
- Methyl 4-bromo-1H-pyrrole-2-carboxylate (ACI)
- Pyrrole-2-carboxylic acid, 4-bromo-, methyl ester (7CI, 8CI)
- HY-W007392
- Z99028679
- PB29127
- EN300-35882
- DTXSID70377039
- AM20120349
- 1Y-0815
- MFCD00832855
- ZXFCRVGOHJHZNF-UHFFFAOYSA-N
- M2583
- SCHEMBL519390
- SY007031
- AKOS005070081
- CL2807
- methyl-4-bromo-pyrrole-2-carboxylate
- FT-0602246
- J-522315
- CS-W007392
- 934-05-4
- DB-007677
- STL554985
- BBL101189
- DTXCID30328067
-
- MDL: MFCD00832855
- Inchi: 1S/C6H6BrNO2/c1-10-6(9)5-2-4(7)3-8-5/h2-3,8H,1H3
- InChI-Schlüssel: ZXFCRVGOHJHZNF-UHFFFAOYSA-N
- Lächelt: BrC1=CNC(C(=O)OC)=C1
Berechnete Eigenschaften
- Genaue Masse: 202.95800
- Monoisotopenmasse: 202.958
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 10
- Anzahl drehbarer Bindungen: 2
- Komplexität: 140
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 42.1
- XLogP3: 1.6
Experimentelle Eigenschaften
- Farbe/Form: Light-red to Brown Solid
- Dichte: 1.674
- Schmelzpunkt: 101.0 to 105.0 deg-C
- Siedepunkt: 290.5°C at 760 mmHg
- Flammpunkt: 129.5℃
- Brechungsindex: 1.573
- PSA: 42.09000
- LogP: 1.56380
- λ max: 271(MeOH)(lit.)
Methyl 4-bromo-1H-pyrrole-2-carboxylate Sicherheitsinformationen
-
Symbol:
- Prompt:Warnung
- Signalwort:Warning
- Gefahrenhinweis: H315-H319
- Warnhinweis: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Sicherheitshinweise: 24/25
-
Identifizierung gefährlicher Stoffe:
- Gefahrenklasse:IRRITANT
- Lagerzustand:Keep in dark place,Sealed in dry,Room Temperature
Methyl 4-bromo-1H-pyrrole-2-carboxylate Zolldaten
- HS-CODE:2933990090
- Zolldaten:
China Zollkodex:
2933990090Übersicht:
299990090. Andere heterocyclische Verbindungen, die nur Stickstoff-Heteroatome enthalten. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date
Zusammenfassung:
299990090. heterocyclische Verbindungen nur mit Stickstoff-Heteroatom(en). MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%
Methyl 4-bromo-1H-pyrrole-2-carboxylate Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 066953-1g |
Methyl 4-Bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 066953-5g |
Methyl 4-Bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 5g |
£20.00 | 2022-03-01 | |
| Fluorochem | 066953-10g |
Methyl 4-Bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 10g |
£38.00 | 2022-03-01 | |
| Fluorochem | 066953-25g |
Methyl 4-Bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 25g |
£79.00 | 2022-03-01 | |
| AstaTech | CL2807-5/G |
METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE |
934-05-4 | 97% | 5g |
$46 | 2023-09-15 | |
| AstaTech | CL2807-25/G |
METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE |
934-05-4 | 97% | 25g |
$129 | 2023-09-15 | |
| AstaTech | CL2807-100/G |
METHYL4-BROMO-1H-PYRROLE-2-CARBOXYLATE |
934-05-4 | 97% | 100g |
$390 | 2023-09-15 | |
| Ambeed | A106399-1g |
Methyl 4-bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 1g |
$10.0 | 2025-04-15 | |
| Ambeed | A106399-5g |
Methyl 4-bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 5g |
$16.0 | 2025-04-15 | |
| Ambeed | A106399-10g |
Methyl 4-bromo-1H-pyrrole-2-carboxylate |
934-05-4 | 97% | 10g |
$20.0 | 2025-04-15 |
Methyl 4-bromo-1H-pyrrole-2-carboxylate Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Solvents: Methanol ; rt; 1 h, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Bromine Solvents: Carbon tetrachloride ; -15 °C; 1 h, -15 °C; -15 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; 10 min, rt
Referenz
- Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase. Part II, Journal of Enzyme Inhibition and Medicinal Chemistry, 2010, 25(2), 204-215
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Solvents: Methanol ; 1 h, rt
Referenz
- Synthesis and antidiabetic activities of novel pyrrolotriazine compounds as DPP-4 inhibitors, Zhongguo Xinyao Zazhi, 2014, 23(18), 2195-2202
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Sodium methoxide Solvents: Methanol ; rt; 10 min, rt
Referenz
- Preparation of pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Solvents: Methanol ; rt; 10 min, rt
Referenz
- Pyrrolopyridazine derivatives as JAK3 inhibitors and their preparation and use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Solvents: Methanol ; rt; 10 min, rt
Referenz
- Preparation of pyrrolopyridazine JAK3 inhibitors and their use for the treatment of inflammatory and autoimmune diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: Bromine
Referenz
- Synthesis and reactions of 3,3'-dibromodihydrodipyrrins, Journal of the Chemical Society, 1997, (10), 1443-1447
Herstellungsverfahren 9
Reaktionsbedingungen
Referenz
- Preparation of antibody-KSP inhibitor conjugates for treating hyperproliferative and angiogenic diseases, World Intellectual Property Organization, , ,
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Chloroperoxidase Solvents: tert-Butanol , Water ; 24 h, pH 6.2, 23 °C
Referenz
- Parameters for bromination of pyrroles in bromoperoxidase-catalyzed oxidations, Tetrahedron, 2011, 67(22), 4048-4054
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Acetic acid , Sodium bromide , Hydrogen peroxide Catalysts: Sodium tungsten oxide (Na2WO4) Solvents: Ethanol , Water ; 30 °C
Referenz
- Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition, iScience, 2020, 23(5),
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Solvents: Methanol ; 1 h, 0 °C
Referenz
- Non-basic azolotriazinone MCHR1 antagonists for the treatment of obesity: An empirical brain-exposures-driven candidate selection for in vivo efficacy studies, Bioorganic & Medicinal Chemistry Letters, 2015, 25(20), 4412-4418
Herstellungsverfahren 13
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Solvents: Methanol ; rt; 10 min, rt
Referenz
- Preparation of quinolinylpyrroles for treatment of Flaviviridae family virus infection., World Intellectual Property Organization, , ,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Solvents: Methanol ; 20 min, 0 °C; 30 min, 0 °C
Referenz
- Preparation of heteroaryl substituted pyrroles useful as inhibitors of protein kinases, World Intellectual Property Organization, , ,
Herstellungsverfahren 16
Reaktionsbedingungen
Referenz
- Electrophilic substitution on 2-trichloroacetylpyrrole, Tetrahedron Letters, 1979, (27), 2504-8
Herstellungsverfahren 17
Reaktionsbedingungen
Referenz
- Physiologically active substances from marine sponges. IV: heterocyclic compounds, Journal of Pharmaceutical Sciences, 1977, 66(7), 1052-4
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Bromoperoxidase (immobilized) Solvents: tert-Butanol , Water ; 1 d, pH 6.2, 25 °C
Referenz
- Vanadate(V)-dependent bromoperoxidase immobilized on magnetic beads as reusable catalyst for oxidative bromination, Green Chemistry, 2011, 13(1), 102-108
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Sodium bromide , Hydrogen peroxide Catalysts: Vanadium-dependent bromoperoxidase 2 (Ascophyllum nodosum whole algae tissue gen… Solvents: tert-Butanol , Water ; 24 h, pH 6.2, 23 °C
Referenz
- Molecular cloning, structure, and reactivity of the second bromoperoxidase from Ascophyllum nodosum, Bioorganic Chemistry, 2012, 44, 25-34
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: Tetrabutylammonium tribromide Solvents: Dichloromethane ; 1 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium sulfite Solvents: Water ; rt
Referenz
- Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3), Journal of Organic Chemistry, 2018, 83(16), 9250-9255
Methyl 4-bromo-1H-pyrrole-2-carboxylate Raw materials
- Ethyl 1H-pyrrole-2-carboxylate
- Methyl 1H-pyrrole-2-carboxylate
- 1-(4-Bromo-1H-pyrrol-2-yl)-2,2,2-trichloroethanone
Methyl 4-bromo-1H-pyrrole-2-carboxylate Preparation Products
Methyl 4-bromo-1H-pyrrole-2-carboxylate Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:934-05-4)Methyl 4-bromo-1H-pyrrole-2-carboxylate
Bestellnummer:A11003
Bestandsstatus:in Stock
Menge:500g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Thursday, 29 August 2024 20:28
Preis ($):592.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
(CAS:934-05-4)4-溴-1H-吡咯-2-羧酸甲酯
Bestellnummer:LE26837631
Bestandsstatus:in Stock
Menge:25KG,200KG,1000KG
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 20 June 2025 12:59
Preis ($):discuss personally
Email:18501500038@163.com
Methyl 4-bromo-1H-pyrrole-2-carboxylate Verwandte Literatur
-
Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
-
Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
-
Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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